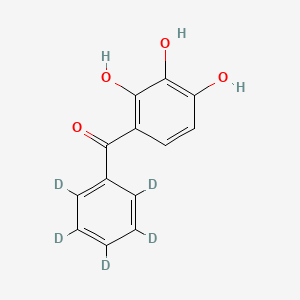

2,3,4-Trihydroxybenzophenone-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C₁₃H₅D₅O₄ |

|---|---|

Molecular Weight |

235.25 |

Synonyms |

Phenyl(2,3,4-trihydroxyphenyl)-methanone-d5; 2,3,4-Trihydroxy-benzophenone-d5; Alizarin Yellow A-d5; Alizarine Yellow A-d5; C.I. 57005-d5; Gallobenzophenone-d5; NSC 30665-d5; PHF 005-d5 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of 2,3,4-Trihydroxybenzophenone-d5?

A Comprehensive Technical Guide to 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and biological activities of this compound. This deuterated analog of 2,3,4-Trihydroxybenzophenone serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.

Core Chemical and Physical Properties

This compound is the isotopically labeled version of 2,3,4-Trihydroxybenzophenone, where five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This substitution is critical for mass spectrometry-based applications, allowing it to be distinguished from its unlabeled counterpart. The fundamental chemical characteristics are rooted in its parent compound, a hydroxylated benzophenone.

Quantitative Data Summary

The properties of the deuterated compound are compared with its non-deuterated analog below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Analyte Name | 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 | [1] |

| CAS Number | 2708278-23-1 | [1] |

| Molecular Formula | C₁₃H₅D₅O₄ | [2][3] |

| Molecular Weight | 235.25 g/mol | [2][3] |

| Storage Temperature | -20°C |[3] |

Table 2: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1143-72-2 | [4][5] |

| Molecular Formula | C₁₃H₁₀O₄ | [4][6] |

| Molecular Weight | 230.22 g/mol | [5][6] |

| Melting Point | 139-141 °C | [4][5][7] |

| Boiling Point | 439.7 ± 45.0 °C (Predicted) | [4][7] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Water Solubility | 13.22 g/L at 24.99 °C | [7] |

| Solubility | Soluble in ethanol (B145695) (2%) | [5][7] |

| Appearance | Light yellow to orange powder/crystal | [7] |

| LogP | 3.01 | [4] |

| pKa | 7.51 ± 0.40 (Predicted) |[7] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 2,3,4-Trihydroxybenzophenone.

-

FTIR Spectroscopy : The infrared spectrum of 2,3,4-Trihydroxybenzophenone shows characteristic absorption peaks. A notable peak appears at 3459 cm⁻¹, corresponding to the hydroxy group (O-H stretch). A chelated carbonyl group (C=O) is indicated by an absorption peak at 1609 cm⁻¹, while the aromatic C=C bond stretching is observed at 1487 cm⁻¹[8]. The C-H group stretching is visible at 3141 cm⁻¹[8].

-

UV-Visible Spectroscopy : The compound is known to be a UV filter[5][7]. Studies on its analog, 2,4,6-trihydroxybenzophenone, demonstrate significant UV absorption in the 290-320 nm range, which is indicative of its potential as a sunscreen agent[8].

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR are used to elucidate the structure of the parent compound. For the d5 variant, the signals corresponding to the deuterated phenyl ring would be absent in the ¹H-NMR spectrum, providing a clear confirmation of isotopic labeling.

-

Mass Spectrometry (MS) : In GC-MS analysis of the parent compound, the top peak is observed at m/z 137, with the molecular ion peak at m/z 230[9]. This compound would show a molecular ion peak at approximately m/z 235, confirming the incorporation of five deuterium atoms.

Synthesis and Experimental Protocols

The synthesis of 2,3,4-Trihydroxybenzophenone typically involves a Friedel-Crafts acylation or related condensation reactions. The synthesis of the deuterated analog follows the same principles, utilizing a deuterated starting material.

General Synthesis Protocol via Condensation Reaction

A common method involves the reaction of pyrogallol (B1678534) with benzoic acid in the presence of a catalyst.

-

Reactants and Catalyst : Pyrogallol and benzoic acid are used as the primary raw materials[10]. For the d5 variant, deuterated benzoic acid (benzoic acid-d5) would be substituted. A catalyst such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or an acidic ion-exchange resin (e.g., Amberlyst-15) is required[7][11].

-

Solvent and Temperature : The reaction is typically performed in a solvent like chlorobenzene (B131634) or a binary solvent system of aromatic hydrocarbon and water[10][11]. The mixture is heated to temperatures ranging from 80°C to 160°C[7][10].

-

Reaction Execution : The reactants are heated, and water is separated as the reaction proceeds. The reaction is held at temperature for several hours to ensure completion[10].

-

Work-up and Purification : After the reaction is complete, the mixture is cooled. The catalyst is removed by filtration. The product is then precipitated by cooling further, filtered, and purified, often through recrystallization[10].

This method is advantageous due to its simple operation and potential for catalyst recycling[10].

Caption: Synthesis workflow for 2,3,4-Trihydroxybenzophenone.

Biological Activity and Therapeutic Potential

2,3,4-Trihydroxybenzophenone (THB) is not merely a UV filter but also exhibits significant biological activities that are of interest to drug development professionals.

Neuroprotective Effects

Recent studies have highlighted THB's potential in treating transient cerebral ischemic stroke[12]. The compound demonstrates both antioxidant and anti-neuroinflammatory properties. In a mouse model of ischemic stroke, THB was shown to reduce infarct volume, suppress the activation of microglia in the cortex and striatum, and ultimately increase the survival rate[12]. Furthermore, it promoted neurite outgrowth in mouse neuroblastoma cell lines, suggesting a role in neuronal recovery[12].

Mechanism of Action

The therapeutic effects of THB are linked to its ability to mitigate the downstream consequences of cerebral ischemia, namely oxidative stress and neuroinflammation.

-

Antioxidant Activity : THB's phenolic structure allows it to act as a potent free radical scavenger. This was confirmed in 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays[12]. By neutralizing reactive oxygen species, it helps protect neuronal cells from oxidative damage.

-

Anti-inflammatory Effects : The compound significantly suppresses neuroinflammation. Experiments using lipopolysaccharide (LPS)-activated BV2 microglial cells demonstrated THB's anti-inflammatory capabilities[12]. This is crucial as inflammation is a key contributor to secondary brain injury following a stroke.

Other Biological Activities

-

Estrogenic Activity : As a hydroxylated benzophenone, THB has been shown to possess estrogenic activity in yeast two-hybrid assays[5][6]. This characteristic is important to consider in toxicological and endocrine disruption assessments.

-

Enzyme Inhibition : It is also known to be an inhibitor of tyrosinase (EC 1.14.18.1) and a quorum sensing inhibitor[6][7].

Caption: Neuroprotective signaling pathway of 2,3,4-THB.

References

- 1. 2,3,4-Trihydroxybenzophenone-2’,3’,4’,5’,6’-d5 [lgcstandards.com]

- 2. 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [chembk.com]

- 3. usbio.net [usbio.net]

- 4. 2,3,4-Trihydroxybenzophenone | CAS#:1143-72-2 | Chemsrc [chemsrc.com]

- 5. 2,3,4-三羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 2,3,4-Trihydroxybenzophenone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 9. 2,4,4'-Trihydroxybenzophenone | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN111217685A - Synthetic method of 2,3, 4-trihydroxybenzophenone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the biologically active compound 2,3,4-Trihydroxybenzophenone. This document details a feasible synthetic route, comprehensive characterization methodologies, and relevant quantitative data. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate the practical application of this information in a research and development setting.

Introduction

2,3,4-Trihydroxybenzophenone is a polyhydroxybenzophenone derivative known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. It has been investigated for its role as a quorum sensing inhibitor and a tyrosinase inhibitor. The deuteration of pharmacologically active compounds, such as the introduction of deuterium (B1214612) into the benzoyl moiety to create this compound, is a strategic approach in drug discovery and development. This isotopic substitution can alter the metabolic profile of the parent compound, potentially leading to an improved pharmacokinetic and safety profile by reducing the rate of metabolism. This guide outlines a method for the synthesis of this compound and the analytical techniques required to confirm its identity, purity, and isotopic enrichment.

Synthesis of this compound

The proposed synthesis of this compound is based on the well-established Friedel-Crafts acylation reaction. This method involves the reaction of pyrogallol (B1678534) with benzoic acid-d5 in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Pyrogallol (1,2,3-trihydroxybenzene)

-

Benzoic acid-d5 (C6D5COOH)

-

Zinc chloride (ZnCl2), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Activated carbon

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrogallol (1.0 eq) and anhydrous zinc chloride (1.5 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the reactants.

-

Acylating Agent Addition: To this solution, add benzoic acid-d5 (1.1 eq) portion-wise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Workup: After completion of the reaction, cool the mixture to room temperature. Quench the reaction by slowly adding 2M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed. For decolorization, the crude product can be dissolved in a suitable solvent, treated with activated carbon, and filtered before recrystallization.

Characterization of this compound

A comprehensive characterization is essential to confirm the successful synthesis, purity, and isotopic labeling of this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique will confirm the absence of protons on the deuterated phenyl ring. The spectrum is expected to show signals corresponding to the protons on the trihydroxyphenyl ring and the hydroxyl protons. The integration of these signals will be consistent with the expected structure.

-

¹³C NMR (Carbon-13 NMR): This analysis will show the carbon skeleton of the molecule. The signals corresponding to the deuterated phenyl ring will exhibit splitting due to carbon-deuterium coupling.

-

Deuterium NMR (²H NMR): This will directly detect the presence and chemical environment of the deuterium atoms on the phenyl ring.

Typical NMR Parameters:

-

Solvent: DMSO-d6 or Acetone-d6

-

Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatility of the compound, often after derivatization of the hydroxyl groups.

-

Ionization Mode: Electron Ionization (EI)

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

-

Temperature Program: A gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) to ensure good separation.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for direct analysis of the compound without derivatization.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the hydroxyl groups.

-

Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small amount of formic acid or ammonium (B1175870) acetate.

-

The mass spectrum of this compound is expected to show a molecular ion peak (or [M-H]⁻ in negative ESI) that is 5 mass units higher than its non-deuterated counterpart.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will be used to identify the functional groups present in the molecule. Expected characteristic peaks include:

-

Broad O-H stretching vibrations for the hydroxyl groups (~3200-3600 cm⁻¹).

-

C=O stretching vibration for the ketone group (~1630 cm⁻¹).

-

C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).

-

C-D stretching vibrations for the deuterated phenyl ring (~2100-2300 cm⁻¹).

Quantitative Data

The following table summarizes the known quantitative data for the non-deuterated 2,3,4-Trihydroxybenzophenone. These values can serve as a reference for the characterization of the deuterated analog.

| Property | Value | Citation |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Melting Point | 139-141 °C | [1] |

| Solubility | Soluble in ethanol | [2] |

| Appearance | Light yellow to orange powder/crystal | [3] |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Conceptual Biological Screening Pathway

Caption: Conceptual pathway for biological activity screening.

References

An In-depth Technical Guide to 2,3,4-Trihydroxybenzophenone-d5: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trihydroxybenzophenone-d5. This deuterated analog of the naturally occurring hydroxylated benzophenone (B1666685) is a valuable tool for a range of research applications, from metabolic studies to the development of novel therapeutics. This document details its fundamental characteristics, provides insights into its synthesis and analysis, and explores its mechanisms of action in relevant biological pathways.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound. The deuterium (B1214612) labeling on the unsubstituted phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound and its metabolites.

Table 1: Physical and Chemical Properties of this compound and its Unlabeled Analog

| Property | This compound | 2,3,4-Trihydroxybenzophenone |

| CAS Number | 2708278-23-1[1] | 1143-72-2[1][2] |

| Molecular Formula | C₁₃D₅H₅O₄[1] | C₁₃H₁₀O₄[2] |

| Molecular Weight | 235.25[3] | 230.22[4] |

| Appearance | Pale yellow to yellow solid[5] | Yellow powder or crystals[6][7] |

| Melting Point | 140 - 141 °C[5] | 139 - 141 °C[2][4] |

| Boiling Point | Not explicitly available | ~439.7 °C (Predicted)[2][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[5] | Soluble in ethanol[4][6] |

| Isotopic Purity | Typically ≥98 atom % D[8] | Not Applicable |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a deuterated benzoyl chloride with pyrogallol (B1678534) in the presence of a Lewis acid catalyst.

Materials:

-

Benzoyl chloride-d5

-

Pyrogallol (1,2,3-trihydroxybenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride-d5 in anhydrous dichloromethane to the cooled suspension via the dropping funnel.

-

Stir the mixture for 15 minutes at 0 °C.

-

In a separate flask, dissolve pyrogallol in anhydrous dichloromethane.

-

Slowly add the pyrogallol solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound.

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Analytical Methodologies

GC-MS is a powerful technique for the quantification of 2,3,4-Trihydroxybenzophenone. Due to the hydroxyl groups, derivatization is typically required to improve volatility and chromatographic performance.

Sample Preparation and Derivatization:

-

Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.

GC-MS Parameters:

-

Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, and hold for 10 min.

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and the deuterated internal standard.

NMR spectroscopy is essential for the structural confirmation of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum will show signals corresponding to the protons on the trihydroxyphenyl ring. The signals for the protons on the deuterated phenyl ring will be absent. The chemical shifts and coupling constants of the remaining protons will provide information about their chemical environment and connectivity.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring will exhibit characteristic splitting patterns due to deuterium coupling.

Expected Spectral Features:

-

¹H NMR (DMSO-d₆): Aromatic protons on the trihydroxyphenyl ring are expected to appear as doublets and doublets of doublets in the region of δ 6.0-7.5 ppm. The hydroxyl protons will appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.

-

¹³C NMR (DMSO-d₆): Signals for the carbonyl carbon will be observed around δ 195 ppm. The carbons of the aromatic rings will appear in the region of δ 110-160 ppm.

Biological Activities and Signaling Pathways

2,3,4-Trihydroxybenzophenone exhibits a range of biological activities, including estrogenic, anti-inflammatory, neuroprotective, and potential quorum sensing inhibitory effects. The deuterated analog is expected to have similar biological activity and is a crucial tool for studying the metabolism and mechanism of action of the parent compound.

Estrogenic Activity

2,3,4-Trihydroxybenzophenone is known to possess estrogenic activity, meaning it can mimic the effects of estrogen by binding to estrogen receptors (ERs). This interaction can trigger downstream signaling pathways that regulate gene expression.

Estrogen Receptor Signaling Pathway

Caption: The estrogenic activity of this compound is mediated through binding to the estrogen receptor.

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of 2,3,4-Trihydroxybenzophenone. It has been shown to suppress microglial activation, a key process in neuroinflammation. This effect is likely mediated through the inhibition of pro-inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Microglial Activation

References

- 1. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3,4-Trihydroxybenzophenone-d5, a deuterated analogue of 2,3,4-Trihydroxybenzophenone. This document collates critical data, experimental protocols, and potential biological pathways to support research and development activities.

Core Compound Identification

The CAS number for 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 is 2708278-23-1 [1][2][3]. This isotopically labeled compound is an analog of 2,3,4-Trihydroxybenzophenone, which is used in the manufacturing of antihistamines, hypnotics, and insecticides[4].

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 2708278-23-1 | [1][2][3] |

| Molecular Formula | C₁₃D₅H₅O₄ | [1][2] |

| Molecular Weight | 235.25 g/mol | [1][4] |

| Isotopic Enrichment | 98 atom % D | [1] |

| Synonym(s) | Gallobenzophenone-d5, Alizarine Yellow A-d5 | [1] |

| Storage Conditions | Room Temperature[1] or -20°C[4] | [1][4] |

| Stability | Stable under recommended storage conditions. Re-analyze after three years. | [1] |

Table 2: Properties of Unlabeled 2,3,4-Trihydroxybenzophenone

| Property | Value | Source |

| CAS Number | 1143-72-2 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [5] |

| Molecular Weight | 230.22 g/mol | |

| Melting Point | 139-141 °C | [5] |

| Solubility | Ethanol: soluble 2%, clear | [5] |

| Appearance | Yellow powder | [5] |

| pH | 6-7 (in H₂O) | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving 2,3,4-Trihydroxybenzophenone are outlined below. These protocols can be adapted for use with its deuterated form for tracer and metabolic studies.

Quantification in Seawater via Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS

This method is used for the determination of hydroxylated benzophenone (B1666685) UV filters in seawater samples[6].

-

Sample Preparation:

-

Collect 10 mL of a seawater sample in a glass tube with a conical bottom.

-

Add 1.5 g of NaCl and dissolve completely.

-

Spike the sample with an appropriate internal standard.

-

-

DLLME Procedure:

-

Prepare a mixture of 500 µL of acetone (B3395972) (disperser solvent) and 30 µL of 1,1,1-trichloroethane (B11378) (extraction solvent).

-

Rapidly inject this mixture into the prepared seawater sample.

-

A cloudy solution will form. Centrifuge for 5 minutes at 2500 rpm.

-

The extraction solvent will sediment at the bottom of the conical tube.

-

-

Analysis:

-

Collect the sedimented phase using a microsyringe.

-

Inject the collected phase into a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

-

Assessment of Neuroprotective Effects

Recent studies have explored the potential of 2,3,4-Trihydroxybenzophenone (THB) in treating transient cerebral ischemic stroke[7]. Key assays are described below.

-

Antioxidant Activity Assays:

-

DPPH (1,1-Diphenyl-2-picrylhydrazyl) Scavenging Assay: Measures the ability of THB to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay: Measures the capacity of THB to scavenge the ABTS radical cation.

-

-

Anti-inflammatory Effects in BV2 Microglial Cells:

-

Culture BV2 microglial cells.

-

Activate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treat the activated cells with varying concentrations of THB.

-

Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, cytokines) to determine the anti-inflammatory effects of THB.

-

-

Neurite Outgrowth in Neuro2a Cells:

-

Culture mouse neuroblastoma (Neuro2a) cells.

-

Treat the cells with THB.

-

Measure the percentage of neurite-bearing cells and the average neurite length to assess the effect of THB on neuronal differentiation and growth.

-

Signaling Pathways and Mechanisms of Action

2,3,4-Trihydroxybenzophenone exhibits multiple biological activities, including estrogenic effects, and more recently discovered antioxidant and anti-neuroinflammatory properties[6][7]. Its protective role in ischemic stroke is thought to be mediated through the suppression of oxidative stress and neuroinflammation, which in turn reduces neuronal damage and promotes functional recovery.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2,3,4-Trihydroxybenzophenone-2’,3’,4’,5’,6’-d5 [lgcstandards.com]

- 3. 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [chembk.com]

- 4. usbio.net [usbio.net]

- 5. 2,3,4-Trihydroxybenzophenone - Safety Data Sheet [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2,3,4-Trihydroxybenzophenone-d5.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the ultraviolet (UV) filter 2,3,4-Trihydroxybenzophenone. This document is intended for researchers in pharmaceuticals, materials science, and environmental studies who require detailed information on this stable isotope-labeled compound.

Core Compound Data

This compound is a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various matrices. The deuterium (B1214612) labeling provides a distinct mass shift, facilitating accurate identification and measurement.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₅D₅O₄ | [1] |

| Alternate Formula | (HO)₃C₆H₂COC₆D₅ | [2] |

| Molecular Weight | 235.25 g/mol | [2] |

| Accurate Mass | 235.0893 | [3] |

| CAS Number | 2708278-23-1 | [2][3] |

| Synonyms | Gallobenzophenone-d5; Alizarine Yellow A-d5 | [2] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Chemical Purity | ≥98% | [3] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | Room temperature or -20°C | [2] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [2] |

Physicochemical Properties of the Unlabeled Analog

The physicochemical properties of the non-deuterated 2,3,4-Trihydroxybenzophenone (CAS: 1143-72-2) provide a useful reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₄ | |

| Molecular Weight | 230.22 g/mol | [4] |

| Melting Point | 139-141 °C | [4] |

| Solubility | Soluble in ethanol | [4] |

Experimental Protocols

General Synthesis Approach for 2,3,4-Trihydroxybenzophenone (Non-Deuterated)

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone is the Friedel-Crafts acylation of pyrogallol (B1678534) with benzoic acid.[5]

Materials:

-

Pyrogallol

-

Benzoic acid

-

Catalyst (e.g., zinc chloride, aluminum chloride)[6]

-

Solvent

Procedure:

-

Pyrogallol and benzoic acid are dissolved in a suitable solvent.

-

A Lewis acid catalyst is added to the mixture.

-

The reaction is heated to a temperature between 80-140°C.[5]

-

Water produced during the reaction is removed.

-

The reaction is maintained at temperature to ensure completion.

-

Upon completion, the mixture is cooled, and the catalyst is filtered off.

-

The product is then isolated by filtration upon further cooling.

To synthesize the d5 analog, one would likely start with deuterated benzoic acid (benzoic acid-d5), which can be prepared from benzene-d6. The subsequent reaction with pyrogallol would follow a similar procedure to the one outlined above.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the data for the non-deuterated compound can be used as a reference, with the understanding that the mass spectrum will show a mass shift corresponding to the five deuterium atoms, and the ¹H NMR will show a significant reduction in the signals corresponding to the deuterated phenyl ring.

Note: The following data is for the non-deuterated 2,3,4-Trihydroxybenzophenone and should be used for reference purposes only.

-

¹H NMR: Spectra would show characteristic peaks for the aromatic protons. In the deuterated analog, the signals for the protons on the d5-phenyl ring would be absent.

-

¹³C NMR: The carbon signals for the deuterated phenyl ring would be observable but may show splitting due to coupling with deuterium.

-

Mass Spectrometry: The molecular ion peak for the non-deuterated compound would be at m/z 230.22. For the d5 analog, this peak would be shifted to approximately m/z 235.25.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The C-D stretching vibrations in the deuterated compound would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹).

Visualizations

Synthesis Pathway of 2,3,4-Trihydroxybenzophenone

The following diagram illustrates a generalized synthesis pathway for the non-deuterated 2,3,4-Trihydroxybenzophenone. A similar pathway would be employed for the deuterated analog, starting with deuterated benzoic acid.

Caption: Generalized Friedel-Crafts acylation for the synthesis of 2,3,4-Trihydroxybenzophenone.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to obtain a certificate of analysis from the supplier for detailed lot-specific data.

References

- 1. usbio.net [usbio.net]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [lgcstandards.com]

- 4. 2,3,4-トリヒドロキシベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN111217685A - Synthetic method of 2,3, 4-trihydroxybenzophenone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Isotopic Enrichment of 2,3,4-Trihydroxybenzophenone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic enrichment of 2,3,4-Trihydroxybenzophenone-d5. It details a plausible synthetic route via Friedel-Crafts acylation, methodologies for purification, and in-depth analytical techniques for the determination of isotopic enrichment, primarily focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide explores the potential applications of this compound as a tool in studying estrogenic, antioxidant, and anti-inflammatory signaling pathways.

Introduction

2,3,4-Trihydroxybenzophenone, a member of the hydroxybenzophenone family, is utilized as a UV stabilizer and is also a known metabolite of the common sunscreen agent benzophenone-3.[1] Its biological activities, including estrogenic effects and the ability to modulate oxidative stress, make it a compound of interest in toxicological and pharmacological research.[2] The isotopically labeled analog, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), serves as an invaluable tool for a variety of research applications. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays and enabling the elucidation of metabolic pathways and reaction mechanisms. This guide outlines the synthesis, characterization, and potential applications of this deuterated compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction between pyrogallol (B1678534) and benzoic acid-d5.[3] This classic electrophilic aromatic substitution reaction is a robust method for the formation of aryl ketones.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a plausible method derived from general procedures for Friedel-Crafts acylation.[3][4]

Materials:

-

Pyrogallol

-

Benzoic acid-d5

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene (B124822) or a mixture of an aromatic hydrocarbon and water)[3]

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add pyrogallol and the anhydrous solvent.

-

Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Acylating Agent Addition: Dissolve benzoic acid-d5 in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction: After the addition is complete, slowly warm the mixture to the appropriate reaction temperature (e.g., 80-140 °C) and reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Isotopic Enrichment and Purity Analysis

The determination of isotopic enrichment and chemical purity is critical. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[5]

Mass Spectrometry

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Acquire the full scan mass spectrum in negative ion mode.

-

Data Analysis:

-

Determine the theoretical monoisotopic mass of the unlabeled (M) and the fully deuterated (M+5) compound.

-

Measure the relative intensities of the ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, M+5).

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes (e.g., ¹³C).[6][7]

-

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Unlabeled (C₁₃H₁₀O₄) | Deuterated (C₁₃H₅D₅O₄) |

| Molecular Formula | C₁₃H₁₀O₄ | C₁₃H₅D₅O₄ |

| Monoisotopic Mass | 230.0579 g/mol | 235.0894 g/mol |

| Expected [M-H]⁻ Ion | m/z 229.0506 | m/z 234.0821 |

Expected Fragmentation Pattern: The fragmentation of benzophenones in MS typically involves cleavage of the carbonyl group and fragmentation of the phenyl rings. For this compound, the loss of the deuterated phenyl group would result in a characteristic fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. The spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the deuterated phenyl ring compared to the signals of the non-deuterated trihydroxyphenyl ring. The residual proton signals on the deuterated ring can be used to calculate the isotopic purity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The carbon atoms attached to deuterium will show characteristic multiplets due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in the unlabeled compound.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms, confirming their positions in the molecule.

-

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Protons | Unlabeled 2,3,4-Trihydroxybenzophenone | Expected for this compound |

| H-5', H-6' (ortho) | ~7.6 | Residual signals of very low intensity |

| H-3', H-4' (meta, para) | ~7.5 | Residual signals of very low intensity |

| H-5, H-6 | ~6.5-7.0 | ~6.5-7.0 |

| OH | ~9-10 (broad) | ~9-10 (broad) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Applications in Research

This compound is a valuable tool for investigating the biological activities of its unlabeled counterpart.

Estrogenic Signaling Pathway

Hydroxybenzophenones, including 2,3,4-trihydroxybenzophenone, have been shown to possess estrogenic activity, potentially by binding to estrogen receptors (ERs).[2] This can lead to the activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[8] The use of the deuterated analog can help in quantifying the parent compound and its metabolites in studies investigating these endocrine-disrupting effects.

Caption: Estrogenic and MAPK signaling pathways.

Oxidative Stress and Anti-inflammatory Signaling

2,3,4-Trihydroxybenzophenone has demonstrated antioxidant and anti-inflammatory properties.[9] These effects may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. The deuterated compound can be used to trace the metabolic fate and quantify the levels of the parent compound in studies investigating these protective mechanisms.

Caption: Oxidative stress and inflammatory signaling pathways.

Conclusion

This compound is a crucial analytical tool for researchers in drug development, toxicology, and various scientific fields. Its synthesis, while requiring careful execution of the Friedel-Crafts acylation, is achievable with standard organic chemistry techniques. The accurate determination of its isotopic enrichment through HRMS and NMR is paramount for its effective use as an internal standard and for metabolic studies. The potential for this deuterated compound to aid in the elucidation of complex biological pathways, including estrogenic signaling and cellular responses to oxidative and inflammatory stress, underscores its importance in advancing our understanding of the biological effects of hydroxybenzophenones.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111217685A - Synthetic method of 2,3, 4-trihydroxybenzophenone - Google Patents [patents.google.com]

- 5. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,3,4-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism. [escholarship.org]

- 9. MAPK signaling pathway | Abcam [abcam.com]

Safety data sheet and handling for 2,3,4-Trihydroxybenzophenone-d5.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and relevant biological context for 2,3,4-Trihydroxybenzophenone-d5. The information is intended to support its safe and effective use in research and development.

Section 1: Chemical and Physical Properties

This compound is the deuterated analogue of 2,3,4-Trihydroxybenzophenone, a hydroxylated benzophenone.[1] While specific experimental data for the deuterated compound is limited, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties

| Property | This compound | 2,3,4-Trihydroxybenzophenone |

| CAS Number | 2708278-23-1[2] | 1143-72-2[3] |

| Molecular Formula | C₁₃H₅D₅O₄[1] | C₁₃H₁₀O₄[4][5] |

| Molecular Weight | 235.25[1] | 230.22[6] |

| Appearance | Yellow to orange powder/crystal[3][6] | Yellow powder[3] |

| Melting Point | Not specified | 139-141 °C[3][4][6] |

| Boiling Point | Not specified | 439.7 ± 45.0 °C (Predicted)[3][4][6] |

| Solubility | Not specified | Soluble in ethanol (B145695) (2%)[3][6] |

| Storage Temperature | -20°C[1] | Room Temperature, sealed in a dry place[6] |

Section 2: Safety and Handling

The following safety information is primarily based on the Safety Data Sheet (SDS) for the non-deuterated 2,3,4-Trihydroxybenzophenone. The deuterated form is expected to have a similar hazard profile.

Hazard Identification

Signal Word: Danger[5]

Hazard Statements:

-

May cause an allergic skin reaction (H317).[5]

-

Causes serious eye damage (H318).[5]

-

May cause respiratory irritation (H335).

-

Suspected of causing genetic defects (H341).[5]

-

Very toxic to aquatic life with long-lasting effects (H410).[5]

Table 2: GHS Hazard Classifications

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2[5] |

| Serious Eye Damage/Eye Irritation | 1[5] |

| Skin Sensitization | 1A[5] |

| Germ Cell Mutagenicity | 2[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

| Chronic Aquatic Toxicity | 1[5] |

Recommended Personal Protective Equipment (PPE)

Caption: Recommended PPE and handling workflow for this compound.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[3][5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[5] If skin irritation or a rash occurs, seek medical attention.[7] Remove contaminated clothing.[5] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[3][7] Immediately call a poison center or doctor.[5] |

| Ingestion | Clean mouth with water and drink plenty of water afterward.[5] Seek medical attention if symptoms occur.[5] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][7] For this compound, storage at -20°C is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Do not allow the product to enter drains as it is very toxic to aquatic life.[5]

Section 3: Experimental Protocols and Biological Activity

Synthesis

A method for the catalytic synthesis of 2,3,4-Trihydroxybenzophenone has been described using pyrogallol (B1678534) and PhCCl₃ in the presence of a catalyst (such as ZnCl₂, AlCl₃, or SOCl₂) in a binary solvent of aromatic hydrocarbon and water.[8] This method reports yields of 80-87%.[8]

Potential Therapeutic Applications: Ischemic Stroke

Recent research has highlighted the potential of 2,3,4-Trihydroxybenzophenone in the context of transient cerebral ischemic stroke.[9] The proposed mechanism of action involves the suppression of oxidative stress and neuroinflammation, which in turn may promote neurite outgrowth and functional recovery.[9]

Caption: Proposed mechanism of 2,3,4-Trihydroxybenzophenone in ischemic stroke.

Experimental Assays

The biological activity of 2,3,4-Trihydroxybenzophenone has been evaluated using the following assays:[9]

-

Antioxidant Activity:

-

1,1-Diphenyl-2-picrylhydrazyl (DPPH) scavenging assay.

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assay.

-

-

Anti-inflammatory Effects:

-

Assessed in lipopolysaccharide (LPS)-activated BV2 microglial cells.

-

-

Neurite Outgrowth:

-

Measured in Neuro2a cells.

-

-

In Vivo Ischemic Stroke Model:

-

Transient middle cerebral artery occlusion (tMCAO) in mice.

-

This guide is intended for informational purposes for qualified researchers and should not be considered a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. usbio.net [usbio.net]

- 2. 2,3,4-Trihydroxybenzophenone-2’,3’,4’,5’,6’-d5 [lgcstandards.com]

- 3. 2,3,4-Trihydroxybenzophenone - Safety Data Sheet [chemicalbook.com]

- 4. 2,3,4-Trihydroxybenzophenone | CAS#:1143-72-2 | Chemsrc [chemsrc.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2,3,4-Trihydroxybenzophenone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 2,3,4-Trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzophenone (THB), a hydroxylated derivative of benzophenone (B1666685), is a multifaceted compound with a growing number of applications across various scientific and industrial fields. This technical guide provides a comprehensive review of the current and potential uses of THB, with a focus on its roles as a UV absorber, antioxidant, anti-inflammatory, and neuroprotective agent. Additionally, this document explores its activity as an enzyme inhibitor and its estrogenic properties. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to support further research and development efforts.

Introduction

2,3,4-Trihydroxybenzophenone, also known as Alizarin yellow A, is a polyhydroxybenzophenone that has garnered significant interest due to its diverse biological and chemical properties. Its molecular structure, featuring three hydroxyl groups on one of the phenyl rings, is key to its functionality, enabling it to act as a potent UV absorber and a free radical scavenger. This guide delves into the core applications of THB, providing researchers and drug development professionals with a detailed understanding of its mechanisms of action and experimental validation.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4-Trihydroxybenzophenone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1143-72-2 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [2] |

| Molecular Weight | 230.22 g/mol | [2] |

| Melting Point | 139-141 °C | [1] |

| Appearance | Yellow to very dark yellow-orange solid | [1] |

| Solubility | Soluble in ethanol | [1] |

Core Applications

UV Absorber in Sunscreens and Material Protection

2,3,4-Trihydroxybenzophenone is widely recognized for its ability to absorb ultraviolet (UV) radiation, making it a valuable component in sunscreens and for the photostabilization of polymers.[3] The hydroxyl groups on the benzophenone scaffold are crucial for its UV-absorbing properties, allowing the molecule to dissipate harmful UV energy as heat.

Experimental Protocol: UV-Vis Spectrophotometry for SPF Assessment

The Sun Protection Factor (SPF) of a formulation containing 2,3,4-Trihydroxybenzophenone can be determined in vitro using UV-Vis spectrophotometry.

-

Sample Preparation: A solution of the sunscreen formulation is prepared in a suitable solvent, such as ethanol.

-

Spectrophotometric Analysis: The absorbance of the solution is measured at 5 nm intervals from 290 to 320 nm using a UV-Vis spectrophotometer.

-

SPF Calculation: The SPF value is calculated using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) where CF is the correction factor (10), EE(λ) is the erythemogenic effect of radiation at wavelength λ, I(λ) is the solar intensity spectrum, and Abs(λ) is the absorbance of the sunscreen product.

Antioxidant Activity

The phenolic hydroxyl groups in 2,3,4-Trihydroxybenzophenone contribute to its potent antioxidant properties by enabling it to donate hydrogen atoms to scavenge free radicals. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative stress. The antioxidant capacity of THB has been evaluated using various in vitro assays.

Quantitative Data: Antioxidant Activity of 2,3,4-Trihydroxybenzophenone

| Assay | IC₅₀ (µM) | Comments |

| DPPH Radical Scavenging | Data not available in the searched literature. | The DPPH assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. |

| ABTS Radical Scavenging | Data not available in the searched literature. | The ABTS assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

-

Assay Procedure: Different concentrations of 2,3,4-Trihydroxybenzophenone are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Anti-inflammatory and Neuroprotective Effects

2,3,4-Trihydroxybenzophenone has demonstrated significant anti-inflammatory and neuroprotective properties, suggesting its potential in treating neurodegenerative diseases and ischemic stroke.[4][5]

3.3.1. Anti-inflammatory Activity in Microglia

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, THB has been shown to suppress the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of 2,3,4-Trihydroxybenzophenone in LPS-stimulated BV2 Cells

| Concentration (µM) | Effect on Inflammatory Markers |

| 1, 3, 10 | Dose-dependent reduction in nitric oxide (NO) production.[5] |

| 1, 3, 10 | Dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] |

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated BV2 Cells

-

Cell Culture: BV2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of 2,3,4-Trihydroxybenzophenone for a specific duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Analysis: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (using ELISA).

Signaling Pathway: Inhibition of LPS-induced Inflammation

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4"]; THB [label="2,3,4-Trihydroxybenzophenone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, NO)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

LPS -> TLR4; TLR4 -> NFkB; NFkB -> Cytokines; THB -> NFkB [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; } .dot Caption: Inhibition of the NF-κB signaling pathway by 2,3,4-Trihydroxybenzophenone.

3.3.2. Neuroprotection in Ischemic Stroke

In a mouse model of transient middle cerebral artery occlusion (tMCAO), 2,3,4-Trihydroxybenzophenone has been shown to reduce infarct volume and improve neurological outcomes.[4]

Quantitative Data: Neuroprotective Effects of 2,3,4-Trihydroxybenzophenone in a tMCAO Mouse Model

| Dosage (mg/kg) | Effect |

| 10, 30, 60 | Dose-dependent reduction in infarct volume.[4] |

| 60 | Significant improvement in neurological severity score.[4] |

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A filament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia, after which it is withdrawn to allow reperfusion.

-

Drug Administration: 2,3,4-Trihydroxybenzophenone is administered (e.g., orally) at different time points relative to the ischemic event.

-

Outcome Assessment: Neurological deficits are assessed using a scoring system, and the infarct volume is measured using TTC staining of brain sections.

Workflow: tMCAO Experimental Procedure

Enzyme Inhibition

2,3,4-Trihydroxybenzophenone has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. This suggests its potential application in cosmetics for skin whitening and in the food industry to prevent enzymatic browning.

Quantitative Data: Tyrosinase Inhibition by 2,3,4-Trihydroxybenzophenone

| Parameter | Value | Comments |

| IC₅₀ | Data not available in the searched literature. | The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. |

| Kᵢ | Data not available in the searched literature. | The Kᵢ value is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| Inhibition Type | Data not available in the searched literature. | Can be competitive, non-competitive, uncompetitive, or mixed-type. |

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are commonly used.

-

Assay Procedure: The enzyme is pre-incubated with different concentrations of 2,3,4-Trihydroxybenzophenone.

-

Reaction Initiation: The reaction is initiated by adding the substrate (L-DOPA).

-

Spectrophotometric Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.

-

Data Analysis: The initial reaction rates are calculated, and the type of inhibition and inhibition constants (Kᵢ) are determined using Lineweaver-Burk plots.

Estrogenic Activity

Certain benzophenone derivatives, including 2,3,4-Trihydroxybenzophenone, have been shown to exhibit estrogenic activity, which has raised concerns about their potential as endocrine disruptors.[6] The yeast two-hybrid assay is a common method to screen for such activity.

Experimental Protocol: Yeast Two-Hybrid Assay for Estrogenic Activity

-

Yeast Strain: A genetically engineered yeast strain (e.g., Saccharomyces cerevisiae Y190) co-expressing the human estrogen receptor (ERα) ligand-binding domain fused to a DNA-binding domain and a coactivator (e.g., TIF2) fused to an activation domain is used.

-

Culture and Treatment: The yeast is cultured in a selective medium and then exposed to various concentrations of 2,3,4-Trihydroxybenzophenone.

-

Reporter Gene Activation: If the compound binds to the ERα, it induces a conformational change that allows the interaction with the coactivator, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).

-

Enzyme Assay: The activity of the reporter enzyme (β-galactosidase) is measured using a colorimetric substrate (e.g., ONPG).

-

Data Analysis: The estrogenic activity is quantified relative to a standard estrogen, such as 17β-estradiol.

Logical Relationship: Yeast Two-Hybrid Assay Principle

Synthesis

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone involves the Friedel-Crafts acylation of pyrogallol (B1678534) with benzoic acid in the presence of a catalyst.[7]

Experimental Protocol: Synthesis of 2,3,4-Trihydroxybenzophenone

-

Reaction Setup: Pyrogallol and benzoic acid are dissolved in a suitable solvent.

-

Catalyst Addition: A Lewis acid catalyst, such as zinc chloride or aluminum chloride, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up: After the reaction is complete, the mixture is cooled and treated with hydrochloric acid to decompose the complex.

-

Purification: The crude product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Toxicity

While 2,3,4-Trihydroxybenzophenone has several beneficial applications, its toxicological profile is an important consideration. Studies on related benzophenone derivatives have indicated potential for cytotoxicity.

Quantitative Data: Cytotoxicity of Benzophenone Derivatives

| Cell Line | Compound | IC₅₀ | Reference |

| HeLa (Human cervical cancer) | Data not available for 2,3,4-THB. | ||

| HepG2 (Human liver cancer) | Data not available for 2,3,4-THB. | ||

| Keratinocytes (Normal human skin cells) | Data not available for 2,3,4-THB. |

Note: While specific IC₅₀ values for 2,3,4-Trihydroxybenzophenone on these cell lines were not found in the searched literature, it is an important area for future investigation.

Conclusion and Future Directions

2,3,4-Trihydroxybenzophenone is a compound with a diverse range of demonstrated and potential applications. Its properties as a UV absorber, antioxidant, anti-inflammatory, and neuroprotective agent make it a promising candidate for further development in the pharmaceutical, cosmetic, and material science industries. However, a more thorough investigation into its quantitative biological activities, including precise IC₅₀ and Kᵢ values for its antioxidant and enzyme-inhibiting properties, is warranted. Furthermore, detailed studies on its toxicological profile and the elucidation of its molecular signaling pathways will be crucial for its safe and effective application. This technical guide provides a solid foundation for researchers to build upon in their exploration of this versatile molecule.

References

- 1. Kinetics of mushroom tyrosinase inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Sourcing and Application of 2,3,4-Trihydroxybenzophenone-d5: A Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and application of 2,3,4-Trihydroxybenzophenone-d5. This deuterated internal standard is critical for the accurate quantification of 2,3,4-Trihydroxybenzophenone and related compounds in complex matrices.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| LGC Standards | CDN-D-7646 | 2708278-23-1 | C₁₃D₅H₅O₄ | 235.25 | ≥98 atom % D |

| CDN Isotopes | D-7646 | 2708278-23-1 | C₁₃D₅H₅O₄ | 235.25 | 98 atom % D |

| Santa Cruz Biotechnology | sc-226343 | 1143-72-2 (unlabeled) | C₁₃H₅D₅O₄ | 235.25 | Not Specified |

| MedChemExpress | HY-137452S | Not Specified | C₁₃H₅D₅O₄ | 235.25 | Not Specified |

| TRC | T794377 | Not Specified | C₁₃H₅D₅O₄ | 235.25 | Not Specified |

Note: Some suppliers may not publicly list all specifications. It is recommended to contact them directly for the most current and detailed information.

Principle of Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high accuracy and precision for quantification.

The core principle involves adding a known amount of the stable isotope-labeled standard (e.g., this compound) to a sample before any processing or analysis. The deuterated standard is chemically identical to the native analyte (2,3,4-Trihydroxybenzophenone) and therefore exhibits nearly the same behavior during sample extraction, cleanup, chromatography, and ionization.[1] Any sample loss or variation in instrument response will affect both the analyte and the standard equally. Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference, the ratio of their signals is used for precise quantification, correcting for potential analytical errors.[1]

Experimental Protocol: Quantification of Benzophenones in Human Urine

The following is a detailed methodology for the determination of benzophenone (B1666685) UV filters in human urine samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This compound serves as the internal standard for its non-deuterated counterpart.

Materials and Reagents

-

Standards: 2,3,4-Trihydroxybenzophenone, this compound, and other benzophenones of interest.

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ethyl Acetate (B1210297).

-

Enzyme: β-glucuronidase from E. coli.

-

Buffer: Acetate buffer (pH 5).

-

Sample Collection: Human urine samples, stored at -20°C or below until analysis.

Sample Preparation (Enzymatic Hydrolysis and Extraction)

This procedure is essential to measure the total concentration (free and conjugated forms) of benzophenones, as they are often excreted in urine as glucuronide conjugates.

-

Thaw urine samples at room temperature.

-

In a clean glass tube, add 0.3 mL of the urine sample.

-

Spike the sample with the internal standard solution (e.g., 10 ng/mL of this compound in methanol).

-

Add 0.04 mL of acetate buffer (pH 5).

-

Add 0.02 mL of β-glucuronidase enzyme solution.

-

Vortex the mixture gently and incubate overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.[2]

-

After incubation, stop the enzymatic reaction by adding 0.02 mL of formic acid.[2]

-

Add 0.02 mL of methanol.

-

Centrifuge the sample at 5000 rpm for 30 minutes at 4°C to precipitate proteins and other solids.[2]

-

Carefully transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.[2]

UHPLC-MS/MS Analysis

-

Chromatographic System: An Ultra-High-Performance Liquid Chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.9 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol or Acetonitrile

-

-

Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up the organic phase to elute the analytes. For example: Start at 10% B, increase to 100% B over 11 minutes, hold for 1 minute, and then re-equilibrate the column.[2]

-

Flow Rate: 0.3 - 0.4 mL/min.[2]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor → product ion transitions for 2,3,4-Trihydroxybenzophenone and its d5-labeled internal standard must be optimized.

Data Analysis and Quantification

-

Generate a calibration curve by analyzing standards of known concentrations of the native analyte, each spiked with the same amount of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of 2,3,4-Trihydroxybenzophenone in the urine samples by interpolating their peak area ratios from the calibration curve.

References

A Technical Guide to the Storage and Stability of 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxybenzophenone-d5 is the deuterium-labeled analogue of 2,3,4-Trihydroxybenzophenone. The unlabeled compound is a trihydroxy derivative of benzophenone (B1666685), which serves as a precursor in the manufacturing of various pharmaceuticals, including antihistamines and hypnotics, as well as insecticides.[1] Deuterated standards like this compound are crucial for a range of analytical applications, particularly in mass spectrometry-based methods for metabolism studies, pharmacokinetic analysis, and as internal standards for quantitative assays. Ensuring the chemical integrity of this compound through proper storage and handling is paramount for generating accurate and reproducible experimental results.

This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for this compound, based on available technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₅D₅O₄ | [1] |

| Molecular Weight | 235.25 g/mol | [1][2] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| CAS Number | 2708278-23-1 | [2] |

| Unlabeled CAS Number | 1143-72-2 | [2][3] |

| Physical State | Solid, Crystal - Powder | [4] |

| Color | Slightly pale yellow to Pale reddish yellow | [4] |

| Melting Point (unlabeled) | 139-141 °C | [3][5][6] |

| Water Solubility (unlabeled) | 13.22 g/L (at 24.99 °C) | [3] |

| logP (unlabeled) | 2.8 (at 23 °C) | [3] |

Storage and Handling

Proper storage is critical to prevent degradation and maintain the purity of this compound. Recommendations vary slightly among suppliers, highlighting the need for a conservative approach.

Recommended Storage Conditions

The following table summarizes the storage conditions recommended by various suppliers. A significant discrepancy exists regarding the optimal temperature.

| Condition | Recommendation | Source(s) |

| Temperature | Store at -20°C | [1] |

| Store at room temperature | [2][3] | |

| Store in a cool place | [4][5] | |

| Atmosphere | Keep container tightly closed | [4][5][7] |

| Store in a dry and well-ventilated place | [5][7] | |

| Light Exposure | Store in a dark place | [4] |

| Chemical Compatibility | Store away from incompatible materials (e.g., oxidizing agents) | [4] |

Given the conflicting temperature recommendations, storing the compound at -20°C is the most conservative and safest approach to ensure long-term stability, especially once the vial has been opened. For unopened containers shipped at room temperature, transitioning to colder storage upon receipt is advisable.

Handling Precautions

Safe handling practices are essential. Always handle the compound in a well-ventilated area or under a local exhaust system.[4] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn.[4][6] Avoid contact with skin and eyes, and prevent the formation of dust.[5]

Stability Profile

This compound is generally considered stable if stored under the recommended conditions.[2] One supplier suggests that after a period of three years, the compound should be re-analyzed to confirm its chemical purity before use.[2] This indicates that while stable, gradual degradation over an extended period is possible.

Potential Degradation Pathways

Specific degradation pathways for this compound are not well-documented in the literature. However, studies on related compounds, such as 2,4,4'-Trihydroxybenzophenone, have shown that degradation can occur via oxidation.[8] Potential degradation mechanisms for trihydroxybenzophenones may involve:

-

Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures and further polymerization.

-

Photodegradation: Like many benzophenone derivatives used as UV filters, this compound may be susceptible to degradation upon exposure to light.

-

Hydrolysis: While less likely for the core structure, cleavage of the C-C bridge bond has been observed in the degradation of similar compounds.[8]

The diagram below illustrates a hypothetical degradation process based on these general principles.

Experimental Protocols

While specific stability-indicating assays for this compound are not published, a standard protocol can be designed based on general practices for small molecules and analytical methods developed for related compounds.[6]

Proposed Protocol for a Long-Term Stability Study

This protocol outlines a workflow to assess the stability of this compound under defined storage conditions.

1. Objective: To determine the long-term stability of this compound at a specified storage condition (e.g., -20°C) over a period of 36 months.

2. Materials:

-